Dihydrocubebin, rel-
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Overview
Description
Dihydrocubebin, rel- is a lignan. It has a role as a metabolite.
Scientific Research Applications
Oxidative Transformations
Dihydrocubebin has been studied for its reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), demonstrating its potential in the synthesis of various compounds. For instance, its treatment with DDQ in acetic acid yields a 2-aryltetrahydrofuran, whereas in trifluoroacetic acid, it produces an isomeric dibenzocyclooctadiene. Such transformations indicate its utility in organic synthesis and chemical reactions (Pelter et al., 1991).
Natural Source Identification
Dihydrocubebin was identified as a new lignan in the leaves of Piper guineense. This identification was based on spectral properties and comparison with reference samples, highlighting its occurrence in natural sources and its potential for further pharmacological studies (Dwuma-Badu et al., 1975).
Enzyme-Catalyzed Esterification
A study on the lipase-catalyzed esterification of racemic trans-2,3-di[(3,4-methylenedioxy)benzyl]-1,4-butanediol (dihydrocubebin) revealed its potential in producing optically active compounds. This process highlights its application in asymmetric synthesis and pharmaceutical compound development (Morimoto et al., 2005).
Antimycobacterial Activity
Dihydrocubebin demonstrated significant antimycobacterial activity, particularly against strains like Mycobacterium avium and Mycobacterium tuberculosis. This suggests its potential application in developing treatments for tuberculosis and related bacterial infections (Laurentiz et al., 2015).
Intermediate in Synthesis
Dihydrocubebin was used as an intermediate in the stereospecific synthesis of ariensin, a lignan found in the exudate of Bursara ariensis bark. This indicates its role as a versatile intermediate in the synthesis of complex natural products (Burke & Stevenson, 1985).
Synthesis of Lignans
The asymmetric synthesis of lignans, including dihydrocubebin, reveals its importance in the field of organic chemistry, particularly in the synthesis of bioactive lignans with potential medicinal applications (Enders & Milovanovic, 2007).
properties
Molecular Formula |
C20H22O6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |
InChI |
InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m1/s1 |
InChI Key |
JKCVMTYNARDGET-HZPDHXFCSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@H](CO)[C@H](CC3=CC4=C(C=C3)OCO4)CO |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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